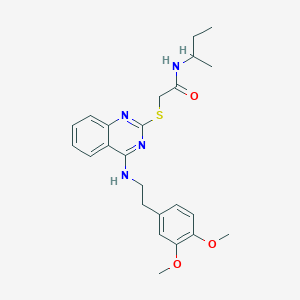
7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-diazo-2,1,3-benzoxadiazol-5(4H)-one (7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one) is a diazo-substituted heterocyclic compound with a broad range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive compound that has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as an initiator for radical polymerization, and as a substrate for the synthesis of novel compounds. In addition, 7-Br-4-Dia-2,1,3-Bzoxadiazol-5(4H)-one has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Stevens et al. (1984) described the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with curative activity against L-1210 and P388 leukemia. This research demonstrates the potential antitumor applications of derivatives from diazo compounds, suggesting a pathway for prodrug modifications to enhance therapeutic efficacy (Stevens et al., 1984).
Synthesis of Heterocyclic Compounds
Sha and Wei (2013) developed an efficient one-pot synthesis of 3,5-diaryl-4-bromopyrazoles through 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides. This method highlights the versatility of diazo compounds in synthesizing heterocyclic compounds with high regioselectivity and functional group tolerance (Sha & Wei, 2013).
Surface Morphology and Corrosion Inhibition
Babić-Samardžija et al. (2005) explored the inhibitive properties and surface morphology of heterocyclic diazoles, including 4-bromoimidazole, as inhibitors for acidic iron corrosion. Their findings contribute to understanding the application of diazo compounds in corrosion inhibition, offering insights into the molecular structure-corrosion inhibition relationship (Babić-Samardžija et al., 2005).
Synthesis of Fluorescent Derivatives
Bem et al. (2004) reported the synthesis of fluorescent derivatives of 1,7,10,16-tetraoxa-4,13-diazacyclooctadecane (Kryptofix K22), incorporating halogeno derivatives like 4-chloro-7-nitrobenzofurazan and 2- or 3-bromoacetylphenoxathiin. These compounds are used to examine lipid transport and membrane structure, showcasing the application of diazo compounds in creating tools for biological research (Bem et al., 2004).
Photolysis and Isomerization Studies
Sherman et al. (1974) and Schweig et al. (1991) investigated the redox behavior and isomerization of diazocyclohexadienones to 1,2,3-benzoxadiazole structures. These studies contribute to the understanding of chemical properties and reactions involving diazo compounds, providing foundational knowledge for further application in synthesis and material science (Sherman et al., 1974); (Schweig et al., 1991).
Wirkmechanismus
Target of Action
Similar compounds have shown to interact with various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cell cycle arrest via the phospho-activation of jnk and p38 and their downstream targets including c-jun, atf2, and p53 .
Biochemical Pathways
Similar compounds have been found to affect the jnk and p38 pathways .
Pharmacokinetics
Similar compounds have been found to bind efficiently to gsts and display lipophilic properties suitable for crossing the plasma membrane .
Result of Action
Similar compounds have been found to induce apoptosis and cell cycle arrest .
Action Environment
The compound’s storage temperature is recommended to be 2-8°c , suggesting that temperature could be a factor influencing its stability.
Eigenschaften
IUPAC Name |
7-bromo-4-diazonio-2,1,3-benzoxadiazol-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrN4O2/c7-2-1-3(12)5(9-8)6-4(2)10-13-11-6/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPZSBSJPZKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1[O-])[N+]#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991093.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)

![1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2991099.png)



![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)
![1-[4-[(2,5-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2991109.png)
![1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2991110.png)
![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)
